1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol
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Overview
Description
1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is an organic compound that features a chloro group, a hydroxyethyl group, and a methylamino group attached to a propanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with N-methyl-ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols.
Scientific Research Applications
1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-methyl-1-propene: A related compound with a similar chloro group but different functional groups.
1-Chloro-3-methoxy-2-propanol: Another compound with a chloro group and a methoxy group instead of a hydroxyethyl group.
Uniqueness
1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyethyl and methylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
Properties
CAS No. |
63125-83-7 |
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Molecular Formula |
C6H14ClNO2 |
Molecular Weight |
167.63 g/mol |
IUPAC Name |
1-chloro-3-[2-hydroxyethyl(methyl)amino]propan-2-ol |
InChI |
InChI=1S/C6H14ClNO2/c1-8(2-3-9)5-6(10)4-7/h6,9-10H,2-5H2,1H3 |
InChI Key |
XDRIPABUXKLYOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)CC(CCl)O |
Origin of Product |
United States |
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